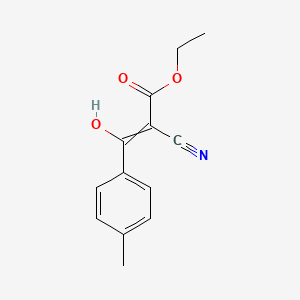

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Description

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is a substituted prop-2-enoate ester featuring a cyano group at the C2 position and a hydroxyl group at the C3 position, which is also bonded to a 4-methylphenyl substituent. This compound belongs to a broader class of α,β-unsaturated esters with diverse applications in organic synthesis, particularly as intermediates for biologically active molecules such as propenoylamides and propenoates . Its structure is characterized by a syn-periplanar conformation across the C=C bond, as observed in related compounds, which influences its reactivity and intermolecular interactions .

Properties

IUPAC Name |

ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHFXBYWRYRXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Knoevenagel Methodology

The Knoevenagel condensation is the most widely reported method for synthesizing α-cyano-β-keto esters. For ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate, the reaction involves 4-methylbenzaldehyde and ethyl cyanoacetate under basic conditions. A typical procedure involves:

-

Reactants : 4-methylbenzaldehyde (1.2 eq), ethyl cyanoacetate (1.0 eq)

-

Base : Piperidine (10 mol%) or aqueous NaOH (2N)

-

Solvent : Ethanol or methanol

The mechanism proceeds via deprotonation of ethyl cyanoacetate by the base, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. Yields in this method typically reach 54–64% after recrystallization.

Table 1: Optimization of Classical Knoevenagel Conditions

Copper-Catalyzed Knoevenagel Condensation

Recent advances utilize copper metal surfaces as heterogeneous catalysts for solvent-free or ethanol-based reactions. This method eliminates the need for stoichiometric bases and improves atom economy:

-

Catalyst : Copper powder (20 mg/mmol substrate)

-

Solvent : Ethanol (1 mL/mmol)

The copper surface facilitates enolate formation via adsorption of ethyl cyanoacetate, followed by aldol condensation. This method achieves yields up to 95% for analogous compounds, though substrate steric effects may reduce efficiency for 4-methylphenyl derivatives.

Base-Mediated Cyclization Approaches

Cyclization of α-Cyanoacetate Intermediates

An alternative route involves cyclizing preformed α-cyanoacetates. For example, ethyl 3-cyano-3-(4-methylphenyl)propanoate can undergo base-mediated dehydrogenation:

-

Reactant : Ethyl 3-cyano-3-(4-methylphenyl)propanoate

-

Base : Potassium tert-butoxide (2 eq)

-

Solvent : Dimethylformamide (DMF)

This method yields 38–42% of the target compound, with side products arising from over-oxidation or retro-aldol reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Limitations

Purification and Characterization

Purification typically involves:

-

Acidification : Adjusting the pH to 2–3 with HCl precipitates the crude product.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >98% purity.

-

Chromatography : Silica gel flash chromatography (petroleum ether/ethyl acetate) resolves regioisomers.

Key characterization data:

-

IR : ν = 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=O ketone).

-

¹H NMR (CDCl₃): δ 8.19 (s, 1H, vinyl-H), 7.47–7.43 (m, 4H, Ar-H), 4.27 (q, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.30 (t, 3H, CH₃).

Industrial Scalability Considerations

For large-scale production, continuous flow reactors with copper-packed beds are recommended to enhance heat transfer and reduce reaction times. Automated pH control during acidification minimizes manual intervention, improving batch consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Formation of ethyl 2-cyano-3-oxo-3-(4-methylphenyl)prop-2-enoate

Reduction: Formation of ethyl 2-amino-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound is involved in the development of various therapeutic agents due to its unique structural features:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions like arthritis or other inflammatory diseases.

- Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the induction of apoptosis in cancer cells, particularly in breast cancer lines.

Organic Synthesis

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Knoevenagel Condensation : The compound can be synthesized through Knoevenagel condensation reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Synthesis : It can be used to produce specialty polymers with specific physical properties, enhancing material performance in various applications.

Synthesis and Evaluation of Derivatives

A study conducted by Santos et al. (2004) explored the synthesis of various derivatives from this compound. The derivatives exhibited enhanced anticancer activity compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy.

Pharmacological Relevance

Sousa et al. (2006) reported on the pharmacological relevance of compounds derived from this compound. Their findings highlighted the potential for these compounds to act as enzyme inhibitors, contributing to drug development targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Substituent Influence: The 4-methoxyphenyl derivative (C₁₃H₁₃NO₃) exhibits electron-donating methoxy groups, enhancing resonance stabilization of the conjugated system . In contrast, the 4-chlorophenyl analog (C₁₃H₁₃ClN₂O₃) incorporates an electron-withdrawing Cl atom, increasing electrophilicity at the α,β-unsaturated site . The hydroxyl group in the target compound introduces strong hydrogen-bonding capability, which may improve crystallinity compared to non-hydroxylated analogs like the 4-methylphenyl variant .

Thermodynamic and Physicochemical Properties

- Thermal Stability : Derivatives with bulkier substituents (e.g., 2,4,6-trimethoxyphenyl) exhibit higher melting points due to increased van der Waals interactions . The target compound’s hydroxyl group likely reduces volatility compared to methyl or methoxy analogs.

- Hydrogen Bonding: The 4-hydroxyphenyl analog (C₁₂H₁₁NO₃) forms O–H···O bonds, while the 4-methoxyphenyl compound relies on C–H···π interactions for crystal packing . The target compound’s hydroxyl group may enable similar O–H···O/N interactions, enhancing solubility in polar solvents.

Research Findings and Implications

- Crystallography : Syn-periplanar conformations are common in this class, but hydrogen-bonding patterns vary significantly. For example, the 4-chlorophenyl derivative exhibits Z-configuration and N–H···O bonds, while the 4-methoxyphenyl compound adopts E-configuration with C–H···π stacking .

- Thermodynamics: Low-temperature calorimetry data for related compounds (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester) reveal heat capacities of 78–370 K, useful for predicting phase behavior .

Biological Activity

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 91024-54-3

The compound is characterized by the presence of a cyano group, a hydroxy group, and a phenyl ring substituted with a methyl group. These functional groups contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antioxidant Activity : The hydroxy and methoxy groups in the structure are known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage and has implications in aging and various diseases.

- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting the proliferation of certain cancer cell lines. The cyano group may interact with cellular proteins, leading to apoptosis in cancer cells .

- Enzyme Modulation : The compound can modulate the activity of various enzymes through nucleophilic addition reactions facilitated by the cyano group and hydrogen bonding interactions from the hydroxy group.

Antioxidant Activity

Research has demonstrated that this compound can effectively reduce oxidative stress markers in vitro. In a study involving cell cultures exposed to oxidative agents, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to controls.

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values for these cell lines were reported in the range of 10–30 µM, indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it possesses inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

-

Study on Antioxidant Effects :

- In a controlled experiment, cells treated with this compound showed a reduction in lipid peroxidation levels by approximately 40% compared to untreated controls.

-

Anticancer Evaluation :

- A study evaluated the effects on MCF-7 breast cancer cells, where treatment with the compound led to an increase in apoptotic markers (caspase activation) and a decrease in proliferation rates.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, anticancer |

| Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate | Structure | Antimicrobial, anticancer |

| Ethyl 2-cyano-3-hydroxy-3-(phenyl)prop-2-enoate | Structure | Antioxidant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with a Knoevenagel condensation between 4-methylbenzaldehyde and ethyl cyanoacetate under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated nitrile intermediate. Subsequent hydroxylation or oxidation steps may introduce the hydroxy group at the β-position.

- Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolation .

Q. How should structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy :

- NMR : Assign peaks for the cyano group (δ ~110–120 ppm in ), aromatic protons (δ ~7.0–7.5 ppm in ), and ester carbonyl (δ ~165–170 ppm in ).

- IR : Identify O–H stretching (~3200–3500 cm), C≡N (~2200 cm), and ester C=O (~1720 cm).

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetone) and non-polar solvents (e.g., toluene). Document solubility to guide reaction solvent selection.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural determination?

- Methodology :

- Validation tools : Use PLATON (Twinned Law analysis) to detect twinning and SHELXL’s R1/wR2 metrics for refinement accuracy.

- Cross-validation : Compare experimental data with DFT-calculated bond lengths and angles. Apply Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds) .

Q. What experimental approaches are used to investigate thermodynamic stability across solid and gas phases?

- Methodology :

- Adiabatic calorimetry : Measure heat capacity () from 78–370 K using a TAU-10 calorimeter. Derive polynomial dependencies for entropy () and enthalpy () calculations.

- Phase transitions : Perform DSC to identify melting points and glass transitions. Compare gas-phase stability via mass spectrometry under vacuum .

Q. How can reaction mechanisms involving the cyano and alkene groups be elucidated for derivative synthesis?

- Methodology :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation in Michael additions or cycloadditions.

- Computational modeling : Apply DFT (B3LYP/6-31G*) to map transition states and verify regioselectivity in nucleophilic attacks .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.